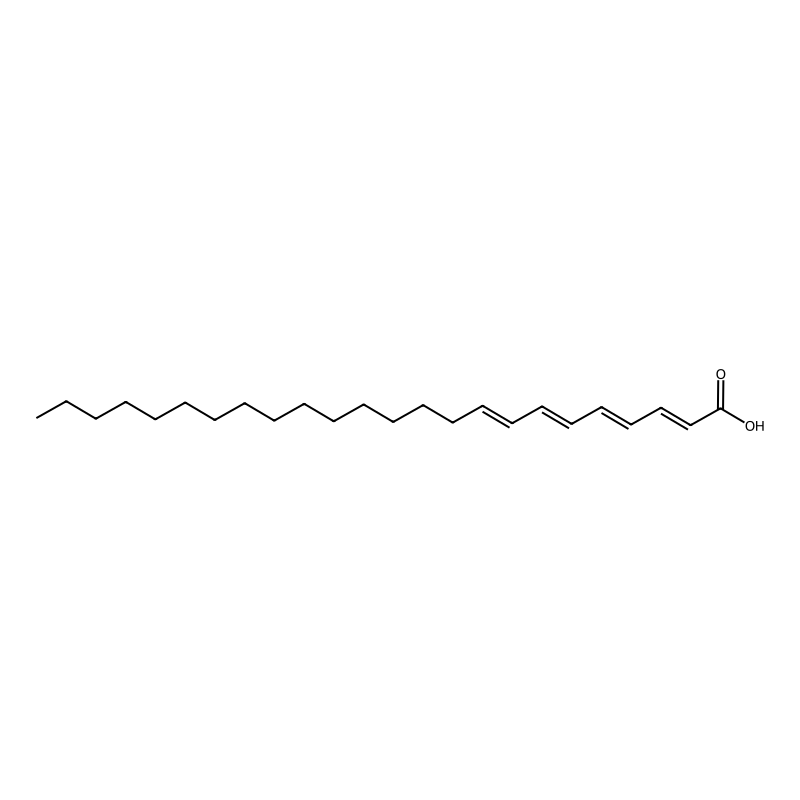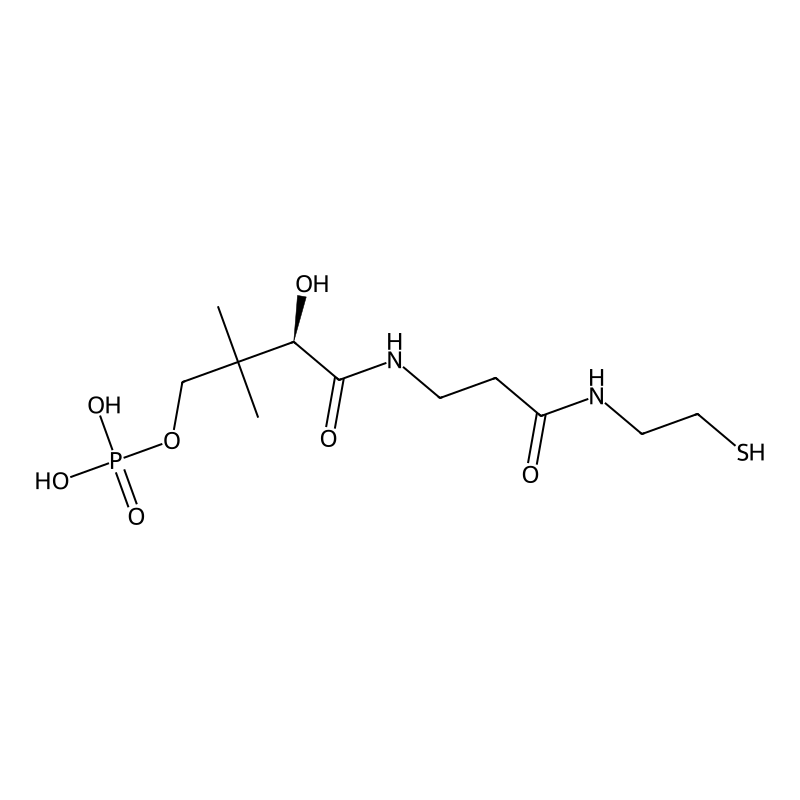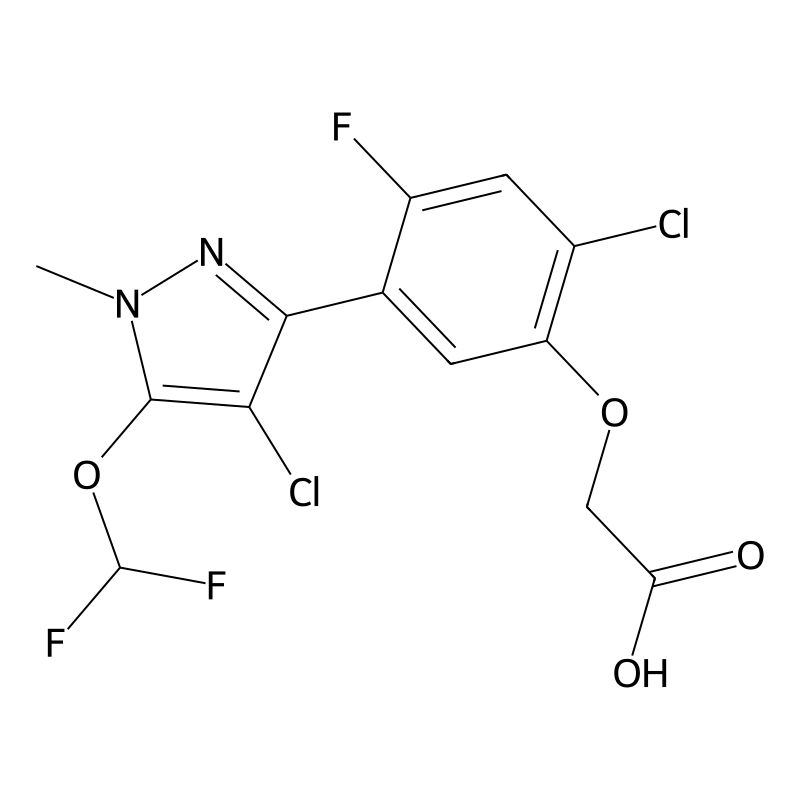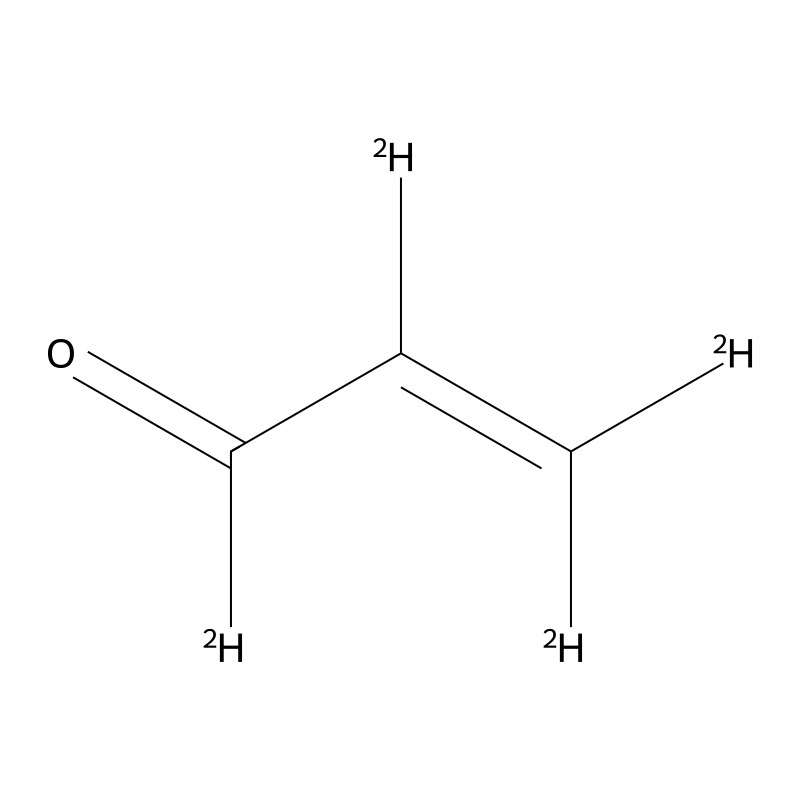Tetracosatetraenoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Tetracosatetraenoic acid is a polyunsaturated fatty acid classified as an omega-6 fatty acid, characterized by its long carbon chain comprising 24 carbon atoms and four double bonds. Its systematic name is all-cis-9,12,15,18-tetracosatetraenoic acid, and it has the molecular formula . This compound is primarily found in various plant oils and animal fats, playing a significant role in lipid metabolism and cellular functions .
- Hydrogenation: Partial hydrogenation of tetracosatetraenoic acid can lead to the formation of less saturated derivatives, which may include trans isomers .
- Desaturation: It can be converted into tetracosapentaenoic acid through the action of the enzyme fatty acid desaturase 2, which adds an additional double bond to the carbon chain .
- Elongation: The compound can also undergo elongation reactions to form longer-chain fatty acids, contributing to various metabolic pathways in organisms .
Tetracosatetraenoic acid exhibits notable biological activities, particularly in relation to inflammation and cellular signaling. It is involved in:
- Cell Membrane Structure: As a component of phospholipids, it contributes to membrane fluidity and functionality.
- Eicosanoid Production: It serves as a precursor for eicosanoids, which are signaling molecules that play roles in inflammation and immune responses .
- Metabolic Pathways: This fatty acid is part of the metabolic pathways involving alpha-linolenic acid and linoleic acid, affecting various physiological processes including cardiovascular health and neuroprotection .
Tetracosatetraenoic acid can be synthesized through various methods:
- Biosynthesis: In biological systems, it is synthesized from shorter-chain fatty acids via elongation and desaturation processes. For instance, it can be derived from arachidonic acid through enzymatic reactions mediated by elongases and desaturases .
- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that include alkylation and oxidation processes to introduce double bonds at specific positions along the carbon chain .
The applications of tetracosatetraenoic acid are diverse:
- Nutritional Supplements: Due to its health benefits related to cardiovascular function and inflammation modulation, it is used in dietary supplements.
- Pharmaceuticals: Research into its role in cell signaling pathways has led to investigations into potential therapeutic uses for inflammatory diseases and metabolic disorders .
- Cosmetics: Its properties as a moisturizer make it beneficial in cosmetic formulations aimed at skin health.
Studies on the interactions of tetracosatetraenoic acid with other compounds have revealed its potential synergistic effects:
- With Other Fatty Acids: It interacts with other polyunsaturated fatty acids, influencing their metabolism and bioavailability.
- With Enzymes: It serves as a substrate for various enzymes involved in lipid metabolism, affecting pathways related to energy production and inflammation .
Tetracosatetraenoic acid shares structural similarities with several other long-chain polyunsaturated fatty acids. Here are some notable comparisons:
| Compound Name | Structure (Double Bonds) | Unique Features |
|---|---|---|
| Tetracosapentaenoic Acid | 5 | Derived from tetracosatetraenoic acid; involved in omega-3 metabolism. |
| Docosapentaenoic Acid | 5 | Known for anti-inflammatory properties; found in fish oils. |
| Docosahexaenoic Acid | 6 | Essential omega-3 fatty acid critical for brain health. |
| Arachidonic Acid | 4 | Precursor for pro-inflammatory eicosanoids; prevalent in animal tissues. |
Tetracosatetraenoic acid is unique due to its specific carbon chain length and the arrangement of double bonds, which influence its biological functions and interactions within metabolic pathways. Its role as a precursor for other fatty acids further distinguishes it within the family of polyunsaturated fatty acids .








